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1-(2,3-Dimethylphenyl)-3-(2-phenoxyethyl)urea

Lipophilicity Drug-likeness Membrane permeability

1-(2,3-Dimethylphenyl)-3-(2-phenoxyethyl)urea (CAS 1169981-35-4, PubChem CID is a synthetic 1,3-disubstituted urea derivative with the molecular formula C17H20N2O2 and a molecular weight of 284.35 g/mol. The compound features a 2,3-dimethylphenyl group at one urea nitrogen and a 2-phenoxyethyl moiety at the other, connected through a central urea carbonyl linker (SMILES: Cc1cccc(NC(=O)NCCOc2ccccc2)c1C).

Molecular Formula C17H20N2O2
Molecular Weight 284.359
CAS No. 1169981-35-4
Cat. No. B3018411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dimethylphenyl)-3-(2-phenoxyethyl)urea
CAS1169981-35-4
Molecular FormulaC17H20N2O2
Molecular Weight284.359
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)NCCOC2=CC=CC=C2)C
InChIInChI=1S/C17H20N2O2/c1-13-7-6-10-16(14(13)2)19-17(20)18-11-12-21-15-8-4-3-5-9-15/h3-10H,11-12H2,1-2H3,(H2,18,19,20)
InChIKeyYHLJFOASUMJZPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,3-Dimethylphenyl)-3-(2-phenoxyethyl)urea (CAS 1169981-35-4): Chemical Identity and Baseline Characterization for Research Procurement


1-(2,3-Dimethylphenyl)-3-(2-phenoxyethyl)urea (CAS 1169981-35-4, PubChem CID 44054606) is a synthetic 1,3-disubstituted urea derivative with the molecular formula C17H20N2O2 and a molecular weight of 284.35 g/mol [1]. The compound features a 2,3-dimethylphenyl group at one urea nitrogen and a 2-phenoxyethyl moiety at the other, connected through a central urea carbonyl linker (SMILES: Cc1cccc(NC(=O)NCCOc2ccccc2)c1C) [1]. Its computed XLogP3 of 2.8 indicates moderate lipophilicity, while a topological polar surface area (TPSA) of 50.4 Ų places it within a favorable range for membrane permeability in drug-like chemical space [1]. The compound is primarily distributed as a research chemical building block and screening library member, with limited but emerging biological annotation.

Why Generic Substitution of 1-(2,3-Dimethylphenyl)-3-(2-phenoxyethyl)urea Is Not Advisable Without Quantitative Comparator Data


Within the 1,3-disubstituted urea chemical class, subtle variations in aryl substitution pattern, linker length, and pendant group identity produce marked differences in lipophilicity, hydrogen-bonding capacity, and target engagement profiles [1]. This compound's 2,3-dimethylphenyl substitution creates a sterically constrained ortho-dimethyl motif absent in the more common 3,4- or 2,4-dimethylphenyl regioisomers, which can alter conformational preferences at the urea NH and affect molecular recognition at protein binding sites [2]. Class-level evidence from 1,3-disubstituted urea series demonstrates that shifting a single methyl group position can change antiproliferative IC50 values by >10-fold against human cancer cell lines [2]. Consequently, substitution with regioisomeric or mono-substituted phenyl urea analogs without quantitative comparator data risks compromising target potency, selectivity, or physicochemical compatibility in assay systems. Procurement decisions for this specific CAS number must be guided by its unique substitution pattern rather than class-based assumptions of equivalence.

Quantitative Differentiation of 1-(2,3-Dimethylphenyl)-3-(2-phenoxyethyl)urea (CAS 1169981-35-4) Relative to Structural Analogs


Lipophilicity (XLogP3) Comparison: 2,3-Dimethylphenyl vs. 3,4-Dimethylphenoxyethyl Urea Regioisomer

The target compound (1169981-35-4) exhibits a computed XLogP3 of 2.8 [1], reflecting the contribution of its 2,3-dimethylphenyl group and phenoxyethyl linker. In contrast, the regioisomeric analog 1-(2-(3,4-dimethylphenoxy)ethyl)urea (CAS 1171420-99-7), which relocates the dimethyl groups to the phenoxy ring rather than the aniline-derived phenyl, is anticipated to show a lower computed logP (estimated ~1.5–1.8) due to the ether oxygen's proximity to the dimethyl substituents, which increases local polarity . The approximately 1.0–1.3 logP unit difference translates to a roughly 10- to 20-fold difference in theoretical partition coefficient, impacting compound handling, solubility in assay media, and passive membrane diffusion rates.

Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bonding Capacity Differentiation: Target Compound vs. Simplified N-(2,3-dimethylphenyl)urea

The target compound possesses 2 hydrogen bond donors (both urea NH groups) and 2 hydrogen bond acceptors (urea carbonyl and phenoxy ether oxygen), as computed by PubChem [1]. Its simplified analog N-(2,3-dimethylphenyl)urea (CAS 13114-75-5, PubChem CID 3500140) shares the 2,3-dimethylphenyl motif but contains only 1 hydrogen bond acceptor (urea carbonyl only, lacking the phenoxyethyl ether oxygen) [2]. The additional ether oxygen acceptor in the target compound provides an extra H-bond interaction site, which class-level SAR studies indicate can be critical for achieving nanomolar potency in enzyme inhibition assays where a secondary H-bond with the target protein is required [3].

Hydrogen bonding Target engagement Solubility

Molecular Flexibility and Conformational Space: Rotatable Bond Count vs. Diaryl Urea Analogs

The target compound contains 5 rotatable bonds (computed by PubChem [1]), which include the ethyl linker between the urea NH and the phenoxy group. This is notably higher than classic diaryl ureas such as 1-(4-ethoxyphenyl)-3-(4-ethylphenyl)urea (same molecular formula C17H20N2O2, MW 284.35 [2]), which typically possess only 3–4 rotatable bonds due to direct aryl-urea-aryl connectivity. The additional rotational freedom in the target compound can be advantageous for induced-fit binding to flexible protein pockets but may also increase the entropic penalty upon binding and reduce crystallinity, impacting solid-state handling characteristics.

Conformational flexibility Entropic binding penalty Crystallinity

Topological Polar Surface Area (TPSA) and Its Impact on Oral Bioavailability Prediction

The target compound has a computed TPSA of 50.4 Ų [1], which falls well below the commonly cited threshold of 140 Ų for predicted oral bioavailability and below the 90 Ų threshold for blood-brain barrier penetration [2]. This places it in a more favorable ADME space compared to the chlorophenyl analog 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea (CAS 1203027-16-0), which carries a TPSA of approximately 50.4 Ų but with the added chlorine atom conferring higher molecular weight, altered electronic distribution, and potentially greater CYP450 metabolic liability due to the electron-withdrawing substituent . While TPSA is equivalent between these two compounds, the absence of halogen substituents in the target compound eliminates the risk of halogen-specific toxicity flags that can complicate lead optimization.

Drug-likeness Oral bioavailability ADME

Structural Uniqueness of the 2,3-Dimethyl Substitution Pattern: Steric and Electronic Differentiation from Common Dimethylphenyl Urea Isomers

The 2,3-dimethyl substitution pattern on the aniline-derived phenyl ring is structurally distinct from the more commonly explored 3,4-dimethylphenyl and 2,4-dimethylphenyl urea isomers that dominate commercial screening libraries. The vicinal (ortho-adjacent) methyl groups in the 2,3- configuration create a unique steric environment around the urea NH, potentially restricting rotation about the N-aryl bond and pre-organizing the urea pharmacophore into a specific conformational state [1]. Published SAR studies on 1,3-disubstituted urea antiproliferative agents demonstrate that moving a methyl group from the 3-position to the 2-position can alter antiproliferative IC50 values by >10-fold against KB and K562 cancer cell lines, underscoring the non-interchangeability of regioisomers [2]. No direct head-to-head comparison data for the 2,3- vs. other dimethyl isomers are available for this specific compound series, representing a data gap that procurement decisions should acknowledge.

Regiochemistry Steric effects Target selectivity

Recommended Research Application Scenarios for 1-(2,3-Dimethylphenyl)-3-(2-phenoxyethyl)urea (CAS 1169981-35-4) Based on Differential Evidence


Scaffold for Structure-Activity Relationship (SAR) Exploration of Urea-Based Kinase or Enzyme Inhibitors

The compound's 2,3-dimethylphenyl motif combined with its phenoxyethyl linker provides a distinct substitution topology for SAR expansion around the 1,3-disubstituted urea pharmacophore. Its computed XLogP3 of 2.8 and TPSA of 50.4 Ų place it in drug-like chemical space [1], making it a suitable core scaffold for systematic analog synthesis aimed at modulating potency, selectivity, and ADME properties in kinase inhibition or soluble epoxide hydrolase (sEH) inhibition programs, where urea-based inhibitors have established precedent [2]. The 5 rotatable bonds offer conformational flexibility that can be progressively constrained during lead optimization.

Chemical Probe for Evaluating the Biological Consequence of 2,3-Dimethyl vs. Other Dimethylphenyl Substitution Patterns

With limited published data on the 2,3-dimethylphenyl substitution pattern in urea series, this compound serves as a valuable tool compound for probing how vicinal dimethyl groups influence target binding, selectivity, and cellular activity relative to the more extensively characterized 3,4-dimethylphenyl and 2,4-dimethylphenyl isomers. Class-level SAR from antiproliferative urea series indicates that methyl position changes can produce >10-fold differences in cellular IC50 values [3], supporting the use of this compound in systematic selectivity profiling panels.

Physicochemical Benchmarking in Membrane Permeability and Cellular Uptake Assays

With its XLogP3 of 2.8, TPSA of 50.4 Ų, and 2 H-bond donors/acceptors [1], this compound occupies a favorable region of physicochemical property space for passive membrane permeability. It can serve as a reference compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cellular uptake studies when benchmarking the permeability characteristics of novel urea-based chemical series. Its moderate lipophilicity and absence of halogen substituents simplify interpretation of permeability data without confounding factors from halogen-specific transporter interactions.

Building Block for Diversity-Oriented Synthesis and Screening Library Design

The compound's synthesis from 2,3-dimethylaniline and 2-phenoxyethyl isocyanate provides a modular and accessible route [1], enabling its use as a building block for generating diverse urea-based compound libraries through further functionalization of either aryl ring. Its unique 2,3-dimethyl substitution pattern adds chemical diversity to screening collections that may be dominated by 3,4- or 2,4-dimethylphenyl urea isomers, potentially accessing novel biological target space in phenotypic or target-based high-throughput screening campaigns.

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